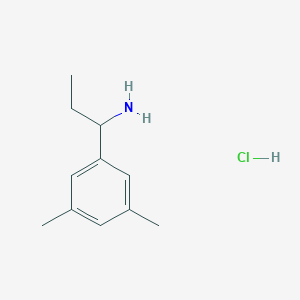
1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, also known as 3,5-dimethylamphetamine hydrochloride or 3,5-DMA, is a psychoactive substance that belongs to the amphetamine family. It has a CAS Number of 2155855-34-6 and a molecular weight of 199.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure. The molecule consists of a 3,5-dimethylphenyl group attached to a propan-1-amine, along with a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .Wissenschaftliche Forschungsanwendungen
Structural Analyses and Crystallography
Research has delved into the conformational analyses of compounds closely related to "1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride", exploring their crystal structures and hydrogen-bonded networks. For instance, the study by Nitek et al. (2020) focused on the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the significance of hydrogen bonding in determining molecular conformations and packing arrangements in the solid state (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).
Synthetic Methodologies
The development of novel synthetic routes and catalysts is a key application area, as demonstrated by Yap et al. (2014), who developed a novel chiral palladacycle used in asymmetric hydrophosphination reactions. This work underscores the importance of designing new catalysts for promoting specific stereoselective reactions, which is critical in the synthesis of complex organic molecules (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Material Science and Luminescence Sensing
Investigations into the luminescence properties of lanthanide-based organic frameworks offer insights into potential applications in sensing and material sciences. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde derivatives, which could be leveraged in the development of novel fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Corrosion Inhibition
The study of compounds for corrosion inhibition is another application, as shown by Salarvand et al. (2017), who explored the efficiency of certain derivatives in protecting mild steel in acidic environments. This research has implications for the development of more effective corrosion inhibitors for industrial applications (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wash thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBJHENTQXYVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)
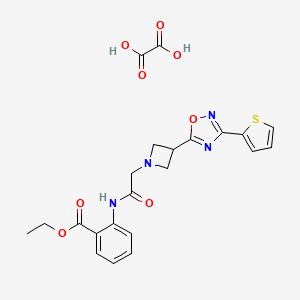
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)
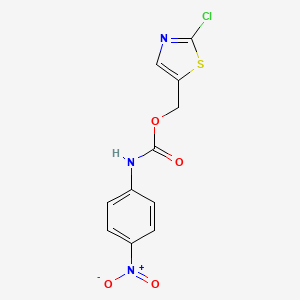
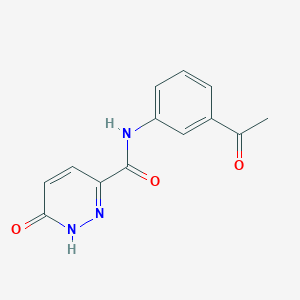
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)


![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)
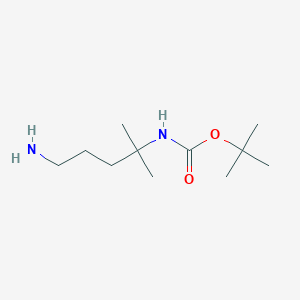
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)
